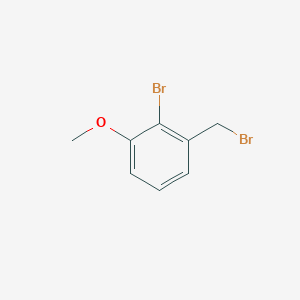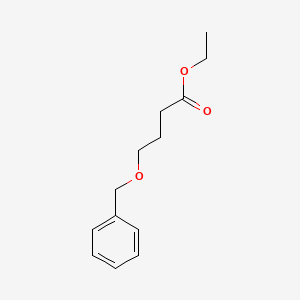
Bis(ethylbenzene)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylbenzene)molybdenum is an organometallic compound with the molecular formula C₁₆H₂₀Mo. It is a molybdenum-based compound used as a precursor in various high-technology applications, including semiconductor manufacturing and thin film deposition . The compound appears as a dark green liquid and is known for its sensitivity to air .
Mecanismo De Acción
Target of Action
Bis(ethylbenzene)molybdenum is primarily used in the vapor deposition of molybdenum oxide . It is a molybdenum precursor that interacts with alumina powder, a high surface area support . The primary targets are therefore the alumina powder surfaces where the molybdenum oxide is to be deposited.
Mode of Action
This compound interacts with its targets through a process known as atomic layer deposition . This process involves alternating pulses of a metal precursor (in this case, this compound) and an oxygen source to deposit thin films with atomic precision . The compound achieves linear growth rates on alumina powder, indicating its successful interaction with the target .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the synthesis of the molybdenum cofactor (Mo-cofactor). This cofactor is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . The Mo-cofactor is essential for the function of more than 50 enzymes, most of which occur in prokaryotes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is limited. It’s known that the compound is a dark green liquid with a boiling point of 150-170°c at 1mmhg . It’s also air sensitive , which may impact its stability and hence, bioavailability.
Result of Action
The result of this compound’s action is the deposition of molybdenum oxide on alumina powder surfaces . This deposition is crucial for the creation of supported molybdenum oxide catalysts, which have applications in several industrially relevant reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The growth window for the compound is 135–150°C . Additionally, the compound is air sensitive , suggesting that its action, efficacy, and stability might be affected by exposure to air.
Métodos De Preparación
Bis(ethylbenzene)molybdenum can be synthesized through vapor deposition techniques. One common method involves the reaction of molybdenum precursors with ethylbenzene under controlled conditions. The growth window for this compound is typically between 135–150°C . Industrial production often employs atomic layer deposition (ALD) techniques to achieve high precision and uniformity in the resulting films .
Análisis De Reacciones Químicas
Bis(ethylbenzene)molybdenum undergoes various chemical reactions, including:
Common reagents used in these reactions include water and other oxygen sources. The major products formed from these reactions are typically molybdenum oxides .
Aplicaciones Científicas De Investigación
Bis(ethylbenzene)molybdenum has several scientific research applications:
Biology: While specific biological applications are less common, the compound’s derivatives may be explored for potential biological activities.
Comparación Con Compuestos Similares
Bis(ethylbenzene)molybdenum can be compared with other molybdenum-based compounds such as:
- Bis(acetylacetonate)dioxomolybdenum
- Molybdenum isopropoxide
- Molybdenum hexacarbonyl
These compounds also serve as precursors in various deposition processes but differ in their ligand structures and reactivity. This compound is unique due to its specific ligand environment, which influences its deposition characteristics and reactivity .
Propiedades
IUPAC Name |
ethylbenzene;molybdenum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10.Mo/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJULNQFSGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Mo] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Mo |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32877-00-2 |
Source


|
| Record name | Bis[(1,2,3,4,5,6-η)-ethylbenzene]molybdenum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32877-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(ethylbenzene)molybdenum mixture | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)



